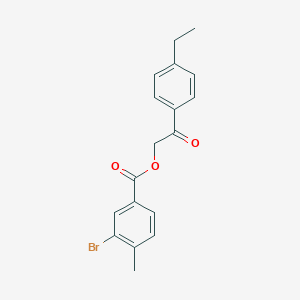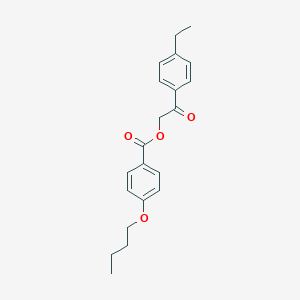
2-(NAPHTHALEN-2-YL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that features a complex structure with both naphthyl and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the reaction of 2-naphthol with biphenyl-2-carboxylic acid under specific conditions. One common method includes the use of a condensation reaction where 2-naphthol is reacted with biphenyl-2-carboxylic acid chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxylic acid: Another precursor, used in the synthesis of various biphenyl derivatives.
1,1’-Bi-2-naphthol (BINOL): A related compound with applications in asymmetric catalysis and chiral recognition.
Uniqueness
2-(2-Naphthyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its combined naphthyl and biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C25H18O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-phenylbenzoate |
InChI |
InChI=1S/C25H18O3/c26-24(21-15-14-18-8-4-5-11-20(18)16-21)17-28-25(27)23-13-7-6-12-22(23)19-9-2-1-3-10-19/h1-16H,17H2 |
InChI Key |
DDWUBNUXEBJMLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Ethylphenyl)-2-oxoethyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B338744.png)






![4-Chlorobenzyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B338756.png)
![4-Chlorobenzyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B338757.png)



